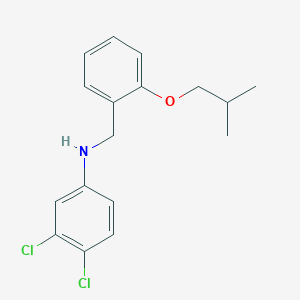

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline

Description

Properties

IUPAC Name |

3,4-dichloro-N-[[2-(2-methylpropoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c1-12(2)11-21-17-6-4-3-5-13(17)10-20-14-7-8-15(18)16(19)9-14/h3-9,12,20H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQDIOXARLXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CNC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 3,4-Dichloro-1-nitrobenzene

- Reaction Conditions : Hydrogenation is performed at approximately 100 °C and 500 psi hydrogen pressure in the presence of a platinum catalyst and morpholine, which acts as a dechlorination inhibitor to prevent chlorine loss during the reaction.

- Process Details : The reaction vessel is charged with 3,4-dichloro-1-nitrobenzene, platinum catalyst, and morpholine. Hydrogen gas is introduced under pressure with agitation and heating.

- Completion Criterion : The reaction is monitored until less than 0.2% of the nitro compound remains.

- Impurity Control : A key innovation is conducting the final hydrogenation stage at elevated temperatures (170–180 °C) to reduce the formation of the impurity 3,3',4,4'-tetrachlorohydrazobenzene, which otherwise compromises product purity.

- Outcome : This method yields high-purity 3,4-dichloroaniline suitable for further synthetic steps.

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature (initial phase) | ~100 °C | Hydrogenation of nitro compound |

| Hydrogen pressure | 200–600 psi | Maintains reaction rate and completeness |

| Catalyst | Platinum | Supports selective reduction |

| Additive | Morpholine | Prevents dechlorination |

| Final stage temperature | 170–180 °C | Reduces hydrazobenzene impurity |

| Reaction completion criterion | <0.2% unreduced nitro compound | Ensures high purity |

Introduction of the 2-Isobutoxybenzyl Group

The next step involves the N-alkylation of 3,4-dichloroaniline with a 2-isobutoxybenzyl derivative. This typically proceeds via nucleophilic substitution or reductive amination methods.

General Methodology for N-Benzylation

- Starting Materials : 3,4-dichloroaniline and 2-isobutoxybenzyl halide (commonly bromide or chloride).

- Reaction Conditions : The aniline nitrogen is alkylated under basic conditions or with a suitable catalyst, often in polar aprotic solvents (e.g., acetonitrile, DMF).

- Base and Catalyst : Bases such as potassium carbonate or triethylamine are used to deprotonate the aniline, facilitating nucleophilic attack on the benzyl halide.

- Temperature : The reaction is carried out at moderate temperatures (25–80 °C), depending on reactivity.

- Purification : The product is isolated by extraction, washing, and recrystallization or chromatography.

Alternative Reductive Amination Route

- Procedure : 3,4-dichloroaniline is reacted with 2-isobutoxybenzaldehyde to form an imine intermediate, which is then reduced (e.g., with sodium borohydride or catalytic hydrogenation) to yield the N-(2-isobutoxybenzyl)aniline.

- Advantages : This method can provide cleaner products with fewer side reactions and allows for milder conditions.

Representative Synthetic Procedure (Hypothetical Example)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3,4-Dichloro-1-nitrobenzene, Pt catalyst, morpholine, H2 | Hydrogenation to 3,4-dichloroaniline |

| 2 | 3,4-Dichloroaniline, 2-isobutoxybenzyl bromide, K2CO3, MeCN | N-Benzylation to target compound |

| 3 | Purification by extraction and recrystallization | Isolation of pure this compound |

Research Findings and Analytical Data

- Purity and Yield : The hydrogenation step yields 3,4-dichloroaniline with purity >98% and minimal hydrazobenzene impurities when the high-temperature final stage is applied.

- Reaction Efficiency : N-Benzylation typically proceeds with yields of 75–90%, depending on the reaction scale and purification efficiency.

- Solvent Effects : Polar aprotic solvents enhance nucleophilicity and reaction rates for alkylation.

- Catalyst and Additive Roles : Platinum catalyst ensures selective reduction; morpholine prevents chlorine loss and impurity formation.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| 3,4-Dichloroaniline synthesis | Catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene | Pt catalyst, 100 °C → 170–180 °C, 200–600 psi H2, morpholine additive | High purity, scalable, impurity control | Requires high-pressure equipment |

| N-Benzylation | Reaction with 2-isobutoxybenzyl halide under basic conditions | K2CO3 or triethylamine, MeCN, 25–80 °C | Straightforward, high yield | Possible side reactions, purification needed |

| Reductive amination (alternative) | Imine formation followed by reduction | NaBH4 or catalytic hydrogenation | Mild conditions, cleaner product | Requires aldehyde precursor |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilines or benzyl derivatives.

Scientific Research Applications

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichloroaniline: A precursor and degradation product of several herbicides.

2,4-Dichloroaniline: Used in the production of dyes and herbicides.

2,5-Dichloroaniline: Another isomer with similar applications.

Uniqueness

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline is unique due to its specific substitution pattern and the presence of the isobutoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications .

Biological Activity

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H19Cl2N

- Molecular Weight : 324.25 g/mol

- CAS Number : 1040689-08-4

This compound features two chlorine atoms at the 3 and 4 positions of the aniline ring and an isobutoxybenzyl group attached to the nitrogen atom. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, which is significant for its anticancer properties.

- Cellular Interaction : The compound can bind to receptors or other proteins, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Study Findings:

- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values were lower than those of commonly used antibiotics, suggesting potential as an alternative treatment for resistant bacterial infections.

Anticancer Potential

The compound has also been investigated for its potential anticancer effects.

Study Findings:

- Cell Lines Tested : Human breast cancer cell lines.

- Mechanism : Treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed a significant shift in cell cycle distribution towards apoptosis following exposure.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-Butoxybenzyl)-2,3-dichloroaniline | Similar structure but different alkyl group | Exhibits antimicrobial effects |

| N-(4-Butoxybenzyl)-3-chloro-4-fluoroaniline | Fluorine instead of chlorine at the 4 position | Similar antimicrobial effects |

| N-(4-Butoxybenzyl)-2-butanamine | Butanamine group instead of aniline ring | Reduced biological activity |

This table illustrates how structural variations influence the biological properties and activities of these compounds.

Toxicity and Safety Profile

Despite its therapeutic potential, the safety profile of this compound must be considered:

- Toxicological Studies : Indicate that high doses can lead to adverse effects in animal models, including lethargy and respiratory distress.

- LD50 Values : Calculated LD50 values for related compounds suggest a need for careful dosage regulation in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-N-(2-isobutoxybenzyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. A plausible route involves reacting 3,4-dichloroaniline with 2-isobutoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical. Optimization parameters include temperature control (to minimize side products like over-alkylation) and stoichiometric ratios (1:1.2 molar ratio of aniline to benzyl halide) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. For analogs, substituent effects on reactivity are documented in similar N-benzylated aniline derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing Cl groups show downfield shifts).

- HPLC-MS : For purity assessment and mass confirmation (expected molecular ion [M+H]⁺ at m/z ~349.3).

- FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

- Elemental Analysis : To validate C, H, N, and Cl content (±0.3% deviation).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to potential toxicity (common in aromatic amines), use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in sealed containers under inert atmosphere (N₂). Refer to SDS guidelines for structurally similar aniline derivatives, which recommend emergency procedures for spills (neutralization with 5% acetic acid) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (v.2018/3) is ideal. Key steps:

- Crystal Growth : Slow evaporation from ethanol/dichloromethane (3:1) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Validation : Check R-factor (<5%), residual electron density (±0.25 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions. Structural ambiguities (e.g., rotational disorder in the isobutoxy group) require refinement with restraints .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in wastewater?

- Methodological Answer : Fenton’s reagent (Fe²⁺/H₂O₂) and UV/H₂O₂ systems are promising. Experimental design:

- Degradation Kinetics : Monitor via LC-MS (half-life <30 min at pH 3, [Fe²⁺] = 0.1 mM, [H₂O₂] = 10 mM).

- Byproduct Identification : Use GC-MS to detect intermediates (e.g., chlorinated quinones).

- Mechanistic Insight : Radical quenching (e.g., with tert-butanol) confirms hydroxyl radical (•OH) dominance .

Q. How do soil properties influence the environmental fate of this compound?

- Methodological Answer : Conduct column leaching studies with varying soil organic matter (SOM) and pH. Key parameters:

- Adsorption : Fit data to Freundlich isotherms (log Kf >2.5 in high-SOM soils).

- Mobility : Higher pump speeds in sandy soils increase vertical migration (modeled via HYDRUS-1D).

- Biodegradation : Aerobic conditions enhance microbial breakdown (e.g., Pseudomonas spp.) .

Data Contradiction Resolution

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.